4-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
The compound 4-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoylmethyl group bearing a 4-methoxyphenyl moiety. The benzamide ring is para-substituted with a bromine atom, which enhances lipophilicity and may influence electronic properties. This structure combines multiple functional groups known for bioactivity, including the thiadiazole ring (often associated with antimicrobial and anticancer properties) and sulfanyl linkages (linked to improved pharmacokinetics) .
Properties
IUPAC Name |
4-bromo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S2/c1-26-14-8-6-13(7-9-14)20-15(24)10-27-18-23-22-17(28-18)21-16(25)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXABWIWEQHBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the bromine and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) are employed.
Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be performed.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide, methoxyphenyl derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Overview
4-bromo-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining bromine, thiadiazole, and benzamide moieties, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₅H₁₅BrN₄O₂S
- Molecular Weight : 396.28 g/mol
- Solubility : Soluble in organic solvents like DMSO and DMF.
- Structural Features : The presence of the bromine atom and the thiadiazole ring is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit notable anticancer activity. For instance, compounds with similar structures have been shown to inhibit fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers including non-small cell lung cancer (NSCLC). One derivative demonstrated an IC₅₀ value of approximately 1.36 µM against FGFR1-positive NSCLC cell lines, indicating strong inhibitory potential .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity and leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells .
- Cell Cycle Arrest : Studies have shown that certain derivatives can arrest the cell cycle at the G2 phase, preventing cancer cell proliferation.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through pathways involving the phosphorylation of key proteins such as FGFR1 and ERK .
Case Studies
-
Study on FGFR1 Inhibition :
- Objective : To assess the efficacy of this compound derivatives as FGFR1 inhibitors.
- Findings : One derivative showed significant inhibition across multiple NSCLC cell lines with varying FGFR1 amplification levels. The compound's ability to bind to FGFR1 was confirmed through molecular docking studies, revealing multiple hydrogen bonds that stabilize the interaction .
- Toxicological Assessment :
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 396.28 g/mol |
| IC₅₀ (NSCLC) | 1.36 µM |
| Solubility | Soluble in DMSO, DMF |
| Mechanism | Enzyme inhibition, apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
